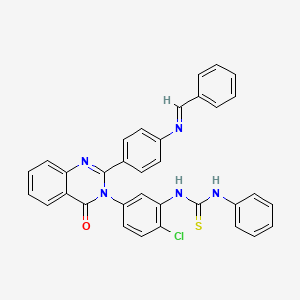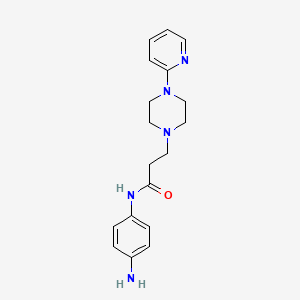
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide is a complex organic compound that features a thiazole ring, a butanoic acid backbone, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide typically involves multi-step organic reactionsThe final steps involve the addition of the methoxycarbonyl and sulfonyl hydrazide groups under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s interactions with enzymes and proteins are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine
Medicinally, Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide is investigated for its potential to act as an antimicrobial, anti-inflammatory, or anticancer agent .
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or alter signal transduction pathways, resulting in therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit diverse biological activities, such as antimicrobial and anticancer properties.
Sulfonyl hydrazides:
Uniqueness
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazide is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
124861-91-2 |
|---|---|
Molecular Formula |
C15H17N5O6S2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl N-[4-[[[4-oxo-4-(1,3-thiazol-2-ylamino)butanoyl]amino]sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C15H17N5O6S2/c1-26-15(23)17-10-2-4-11(5-3-10)28(24,25)20-19-13(22)7-6-12(21)18-14-16-8-9-27-14/h2-5,8-9,20H,6-7H2,1H3,(H,17,23)(H,19,22)(H,16,18,21) |
InChI Key |
XTJPQRUBEQTJDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


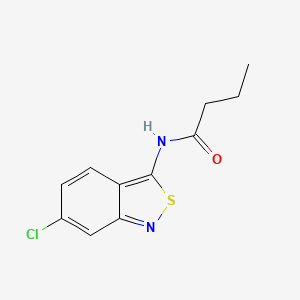
![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)
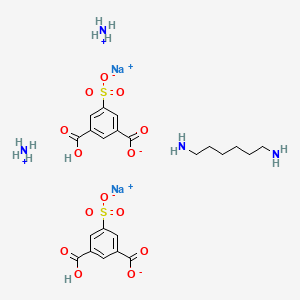
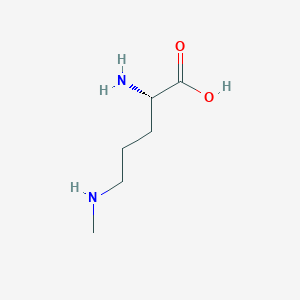
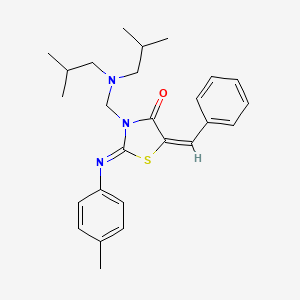
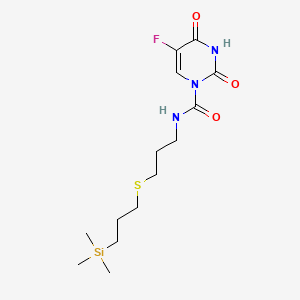
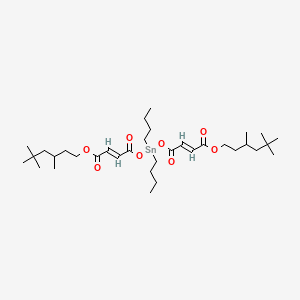
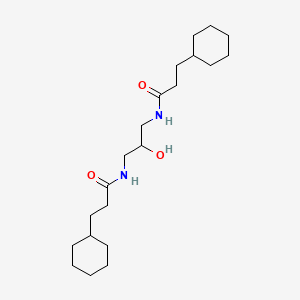
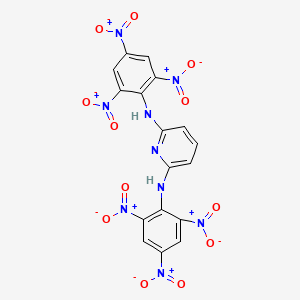
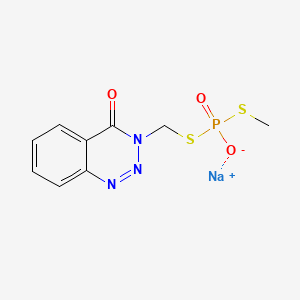

![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
